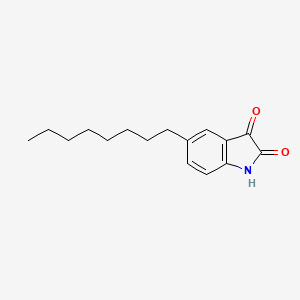

5-Octylindoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

5-octyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C16H21NO2/c1-2-3-4-5-6-7-8-12-9-10-14-13(11-12)15(18)16(19)17-14/h9-11H,2-8H2,1H3,(H,17,18,19) |

InChI Key |

QJBBDYMDMKZBGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Octylindoline 2,3 Dione and Its Derivatives

2 General Synthetic Approaches to Indoline-2,3-dione Derivatives

Several named reactions are fundamental to the synthesis of the indoline-2,3-dione core and its derivatives. biomedres.usnih.govresearchgate.net These methods offer different pathways to access a variety of substituted isatins.

Sandmeyer Synthesis: This is one of the oldest and most widely used methods. wikipedia.orgscielo.br It involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized with a strong acid. wikipedia.orgnih.govchemicalbook.com

Stolle Synthesis: This method provides an alternative to the Sandmeyer approach and is particularly useful for synthesizing N-substituted isatins. wikipedia.orgchemicalbook.com It involves the condensation of a primary or secondary arylamine with oxalyl chloride, followed by cyclization using a Lewis acid. biomedres.usijcmas.com

Martinet Synthesis: This procedure involves the reaction of an aminoaromatic compound with an oxomalonate (B1226002) ester or its hydrate in the presence of an acid. scielo.brhilarispublisher.comresearchgate.net This method was successfully used for the synthesis of 5,6-dimethoxyisatin. ajprd.com

Gassman Synthesis: This method involves the conversion of an aniline to a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin (B1672199). biomedres.ushilarispublisher.comdergipark.org.tr This approach has been used to prepare substituted isatins in good yields. ijcmas.com

| Synthetic Method | Key Reactants | Key Features | References |

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine hydrochloride | Oldest and most common method. | wikipedia.orgscielo.brnih.gov |

| Stolle | Arylamine, Oxalyl chloride, Lewis acid | Good for N-substituted isatins. | wikipedia.orgbiomedres.usijcmas.com |

| Martinet | Aminoaromatic compound, Oxomalonate ester | Yields a 3-(3-hydroxy-2-oxindole)carboxylic acid intermediate. | scielo.brhilarispublisher.comresearchgate.net |

| Gassman | Aniline, t-Butyl hypochlorite, Triethylamine | Proceeds via a 3-methylthio-2-oxindole intermediate. | biomedres.ushilarispublisher.comdergipark.org.tr |

Advanced Synthetic Transformations Involving the 5-Octylindoline-2,3-dione Moiety

Once synthesized, the this compound moiety can undergo further chemical transformations at its reactive sites, primarily the C2 and C3 carbonyl groups and the aromatic ring. wikipedia.orgijcrt.org The carbonyl group at the C3 position is particularly reactive towards nucleophilic addition and condensation reactions. wikipedia.org

For instance, isatin and its derivatives can participate in cycloaddition reactions. The 1,3-dipolar cycloaddition of nitrile oxides to N-propargyl-5-chloroisatin has been used to synthesize novel isoxazole (B147169) derivatives. ijaems.com Ring expansion reactions of isatins have also been reported, leading to the formation of important heterocyclic scaffolds like isoxazoquinolines and dibenzo[b,d]azepin-6-ones. wikipedia.org Furthermore, the isatin scaffold can be used to generate spiro derivatives, which are of interest due to their potential pharmacological activities. nih.gov

While specific advanced transformations of this compound are not explicitly detailed in the provided search results, the known reactivity of the isatin core suggests that this compound could serve as a versatile building block for the synthesis of more complex heterocyclic systems.

Derivatization at the N1 Position with Octyl Chains and Other Alkyl Halides

The most common and direct method for synthesizing N-substituted isatins, including this compound, is the N-alkylation of the isatin core. mdpi.com This reaction involves the deprotonation of the nitrogen atom at the N1 position by a base, creating a highly conjugated isatin anion. mdpi.com This anion then acts as a nucleophile, attacking an appropriate alkylating agent, such as an octyl halide (e.g., 1-bromooctane). mdpi.comiucr.org

The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and caesium carbonate (Cs2CO3) in solvents like N,N-dimethylformamide (DMF). mdpi.comiucr.org For instance, the synthesis of 5-bromo-1-octylindoline-2,3-dione was achieved by reacting 5-bromoisatin (B120047) with 1-bromooctane (B94149) in DMF using potassium carbonate as the base and tetra-n-butylammonium bromide as a phase-transfer catalyst, resulting in a 69% yield after 48 hours. iucr.org Similarly, 5-chloro-1-octylindoline-2,3-dione has been synthesized with an 88% yield. imist.ma

Microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. mdpi.comresearchgate.net Studies have shown that using K2CO3 or Cs2CO3 in a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) under microwave irradiation provides excellent results for the N-alkylation of isatin with various alkyl halides. mdpi.com

The general protocol for N-alkylation allows for the introduction of a wide variety of alkyl chains, not limited to octyl groups. This versatility has been demonstrated in the synthesis of numerous N-alkylated isatin derivatives for various research applications. nih.govacs.org The reactivity of the alkyl halide plays a significant role, with more reactive halides leading to faster reaction completion. irapa.org

Table 1: Synthesis of N1-Octyl and Related Alkyl Isatin Derivatives

| Precursor | Alkyl Halide | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromoisatin | 1-Bromooctane | K₂CO₃ / Tetra-n-butylammonium bromide | DMF | Stirred, 48h | 5-Bromo-1-octylindoline-2,3-dione | 69 | iucr.org |

| 5-Chloroisatin (B99725) | 1-Bromooctane | PTC | Not specified | Not specified | 5-Chloro-1-octylindoline-2,3-dione | 88 | imist.ma |

| Isatin | Ethyl Chloroacetate | K₂CO₃ | DMF | MW, 3 min, 200W | N-(Carbethoxymethyl)isatin | 76 | mdpi.comresearchgate.net |

| Isatin | n-Butyl bromide | NaH | DMF | Not specified | N-(n-Butyl)isatin | 69 | researchgate.net |

Regioselective Functionalization of the Indoline-2,3-dione Ring System

The indoline-2,3-dione ring is a versatile scaffold that allows for regioselective functionalization at several positions, enabling the synthesis of a diverse range of derivatives. nih.gov Key reactive sites include the C3 carbonyl group, the enolizable C3-hydroxyl group (in 3-hydroxy-2-oxindoles), and the aromatic ring (positions C4, C5, C6, and C7). irapa.orgnih.gov

Reactions at the C3-Carbonyl Group: The C3-carbonyl is highly electrophilic and readily participates in reactions such as aldol (B89426) condensations and Friedel-Crafts alkylations. irapa.orgnih.gov

Aldol Condensation: Isatins undergo cross-aldol reactions with ketones to form 3-substituted 3-hydroxyindolin-2-ones. nih.gov This reaction provides a direct route to chiral molecules with significant biological potential. nih.gov

Friedel-Crafts Reaction: Asymmetric Friedel-Crafts alkylation of isatins with electron-rich aromatic compounds like pyrroles and indoles, often catalyzed by chiral Lewis acids like indium(III) complexes, yields optically active 3-aryl-3-hydroxy-2-oxindoles. nih.govnih.gov These reactions can proceed with high yields and excellent enantioselectivity and regioselectivity. nih.gov

Functionalization of the Aromatic Ring: While the N1-alkylation and C3-carbonyl reactions are common, achieving regioselectivity on the benzene (B151609) portion of the isatin ring can be more challenging. However, specific methods have been developed.

C5-Position: The 5-position is often functionalized starting from a pre-substituted aniline in a Sandmeyer synthesis, which is a conventional method for preparing various isatin derivatives. nih.govresearchgate.net This allows for the introduction of halogens (chloro, bromo) or other groups prior to the N1-alkylation step. iucr.orgimist.ma

C6-Position: An organocatalytic method has been established for the chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles through a reaction with ortho-hydroxybenzyl alcohols. nih.gov While this applies to indoles, the principles can inform strategies for substituted indolines.

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for the direct and regioselective functionalization of the indole (B1671886) nucleus. rsc.orgthieme-connect.com For example, ruthenium-catalyzed reactions have been used for the regioselective functionalization of indolines with maleimides. rsc.org These advanced techniques provide atom-economical routes to novel derivatives. thieme-connect.com

Ring Expansion Reactions: The isatin ring itself can undergo cleavage and rearrangement. For example, a one-pot multicomponent reaction involving isatins, aminouracils, and isoxazolones, catalyzed by p-toluenesulfonic acid, leads to the cleavage of the C–N bond and subsequent ring expansion to form isoxazoloquinoline frameworks. nih.govrsc.org

Table 2: Examples of Regioselective Functionalization of the Isatin Ring

| Reaction Type | Isatin Substrate | Reagent | Catalyst/Conditions | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | N-alkylated isatins | Pyrrole | Indium(III)-pybox complex | C3 | 3-Pyrrolyl-3-hydroxy-2-oxindoles | nih.gov |

| Aza-Friedel–Crafts | Isatin-derived ketimines | Phenols | Bi(OH)₃/CPA system | C3 | 3-Amino-2-oxindoles | rsc.org |

| Aldol Condensation | Isatin derivatives | Acetaldehyde | Metal-free | C3 | 3-Substituted 3-hydroxyindolin-2-ones | nih.gov |

| Ring Expansion | Isatin derivatives | Aminouracils, Isoxazolones | p-Toluene sulphonic acid | C2-N1 bond cleavage | Isoxazoloquinolines | rsc.org |

| C-H Functionalization | Carbazole/Indoline (B122111) | Maleimides | [Ru(p-cymene)Cl₂]₂ / AgSbF₆ | Aromatic Ring | Maleimide-substituted indolines | rsc.org |

Advanced Structural Analysis and Conformational Studies of 5 Octylindoline 2,3 Dione

Crystallographic Investigations and Molecular Conformation

The three-dimensional structure of indoline-2,3-dione derivatives is defined by the geometry of the bicyclic core and the orientation of its substituents. Crystallographic studies on analogous compounds provide a robust framework for understanding the molecular conformation of 5-Octylindoline-2,3-dione.

Analysis of Indoline (B122111) Ring Planarity and Keto Oxygen Atom Coplanarity

The indoline-2,3-dione ring system in related structures is consistently found to be nearly planar. For instance, in the crystal structure of 1-Octylindoline-2,3-dione, the indoline ring and the two ketone oxygen atoms are approximately coplanar, with the largest deviation from the mean plane being a mere 0.063(2) Å for one of the oxygen atoms nih.gov. This planarity is a characteristic feature of the isatin (B1672199) core, arising from the sp² hybridization of the constituent atoms.

Similarly, in 5-Bromo-1-octylindoline-2,3-dione, which features a substituent at the 5-position analogous to the titular compound, the indoline ring system and the two ketone oxygen atoms also maintain near coplanarity. The largest deviations from the mean plane in the two independent molecules of the asymmetric unit are reported to be 0.077(2) Å and 0.055(2) Å iucr.orgresearchgate.net. Further studies on other N-alkylated isatins, such as 1-(prop-2-ynyl)indoline-2,3-dione, corroborate this observation, with a maximum deviation of 0.021(1) Å for an oxygen atom from the mean plane of the indoline ring nih.gov. These findings strongly suggest that the indoline-2,3-dione moiety in this compound adopts a predominantly planar conformation.

| Compound | Largest Deviation from Mean Plane (Å) | Reference |

| 1-Octylindoline-2,3-dione | 0.063(2) | nih.gov |

| 5-Bromo-1-octylindoline-2,3-dione (Molecule 1) | 0.077(2) | iucr.orgresearchgate.net |

| 5-Bromo-1-octylindoline-2,3-dione (Molecule 2) | 0.055(2) | iucr.orgresearchgate.net |

| 1-(prop-2-ynyl)indoline-2,3-dione | 0.021(1) | nih.gov |

| 5-Bromo-1-nonylindoline-2,3-dione | 0.059(1) | iucr.org |

Dihedral Angles and Torsion Profiles of the Octyl Chain Relative to the Indoline Nucleus

The orientation of the N-octyl chain relative to the indoline nucleus is a critical conformational feature. In 1-Octylindoline-2,3-dione, the mean plane of the fused ring system is nearly perpendicular to the mean plane of the octyl chain, with a reported dihedral angle of 77.53(17)° nih.gov. The torsion angle C1–N1–C9–C10, which describes the rotation around the N-C bond connecting the octyl chain to the ring, is -93.2(2)° nih.govresearchgate.net.

This perpendicular arrangement is a recurring motif in related structures. For 5-Bromo-1-octylindoline-2,3-dione, the dihedral angles between the mean plane of the indoline ring system and the mean plane of the octyl chain are 86.6(1)° and 76.1(1)° for the two molecules in the asymmetric unit iucr.orgresearchgate.net. A similar conformation is observed in 5-Bromo-1-nonylindoline-2,3-dione, where the indoline ring system makes a dihedral angle of 70.64(7)° with the mean plane of the nonyl chain iucr.org. This preference for a nearly orthogonal orientation of the alkyl chain minimizes steric hindrance between the chain and the carbonyl group at the C2 position of the indoline ring.

| Compound | Dihedral Angle (°) | Torsion Angle (°) | Reference |

| 1-Octylindoline-2,3-dione | 77.53(17) | C1–N1–C9–C10: -93.2(2) | nih.govresearchgate.net |

| 5-Bromo-1-octylindoline-2,3-dione (Molecule 1) | 86.6(1) | C10—C9—N1—C5: 86.0(2) | iucr.orgiucr.org |

| 5-Bromo-1-octylindoline-2,3-dione (Molecule 2) | 76.1(1) | C26—C25—N2—C21: 85.3(2) | iucr.orgiucr.org |

| 5-Bromo-1-nonylindoline-2,3-dione | 70.64(7) | C10—C9—N1—C8: 89.85(15) | iucr.org |

| 1-(prop-2-ynyl)indoline-2,3-dione | - | N—C—C—C: 77.9(1) | nih.gov |

Intermolecular Interactions and Supramolecular Assembly in Crystalline States

The solid-state packing of this compound is governed by a network of non-covalent interactions, which collectively determine the supramolecular architecture.

Characterization of C–H⋯O Hydrogen Bonding Networks

A prominent feature in the crystal structures of N-alkylated indoline-2,3-diones is the presence of C–H⋯O hydrogen bonds. In the crystal of 1-Octylindoline-2,3-dione, molecules are linked by these interactions to form a three-dimensional network nih.govresearchgate.net. These weak hydrogen bonds involve hydrogen atoms from the alkyl chain and the aromatic ring interacting with the carbonyl oxygen atoms of adjacent molecules.

| Compound | Hydrogen Bond Type | Supramolecular Structure | Reference |

| 1-Octylindoline-2,3-dione | C–H⋯O | Three-dimensional network | nih.govresearchgate.net |

| 5-Bromo-1-octylindoline-2,3-dione | C–H⋯O | Three-dimensional network | iucr.orgiucr.org |

| 5-Bromo-1-nonylindoline-2,3-dione | C–H⋯O | Slabs | iucr.org |

| 1-(3-Bromopropyl)indoline-2,3-dione | C–H⋯O | Three-dimensional network | researchgate.net |

| 1-(Morpholinomethyl)indoline-2,3-dione | C–H⋯O | Three-dimensional network | iucr.org |

Insights into π–π Stacking Interactions in Related Indoline-2,3-dione Systems

The isatin nucleus possesses a unique electronic character with an electron-rich six-membered ring and an electron-deficient five-membered ring, which makes it amenable to strong antiparallel π–π stacking interactions. nih.govrsc.org While specific details on π–π stacking for this compound are not available, analysis of related systems provides valuable insights.

Computational Chemistry and Theoretical Characterization of 5 Octylindoline 2,3 Dione

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting molecular geometries, energetic properties, and spectroscopic data. researchgate.net Calculations for isatin (B1672199) and its 5-substituted derivatives are often performed using the B3LYP functional with a 6-311++G(2d,2p) basis set to achieve a balance between accuracy and computational cost. uokerbala.edu.iquokerbala.edu.iq

Geometry optimization is a fundamental step in computational analysis, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable conformation of the molecule. For 5-Octylindoline-2,3-dione, the optimization process would confirm the established planarity of the core indoline-2,3-dione ring system. The octyl group, being a flexible alkyl chain, would adopt a low-energy staggered conformation extending from the C5 position of the benzene (B151609) ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. dergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. uokerbala.edu.iq Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. dergipark.org.tr For 5-substituted isatins, the nature of the substituent at the C5 position significantly influences the HOMO-LUMO gap. Electron-donating groups, such as alkyl chains (e.g., methyl, octyl), tend to raise the HOMO energy level more than the LUMO level, resulting in a smaller energy gap compared to the unsubstituted isatin. This decrease in the energy gap implies an increase in chemical reactivity. uokerbala.edu.iq

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isatin | -7.14 | -3.22 | 3.92 |

| 5-Methylisatin | -6.85 | -3.08 | 3.77 |

| This compound | (Expected < -6.85) | (Expected ≈ -3.08) | (Expected < 3.77) |

Data for Isatin and 5-Methylisatin are based on DFT B3LYP/6-311++G(2d,2p) calculations. uokerbala.edu.iq Values for this compound are extrapolated based on chemical trends.

Electronic Structure and Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT calculations provide several other descriptors that characterize a molecule's electronic structure and reactivity. These include the distribution of electron density and the electrostatic potential.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. The HOMO energy is associated with the capacity to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The smaller HOMO-LUMO gap in this compound, compared to isatin, indicates that it is a softer molecule with enhanced reactivity. uokerbala.edu.iq The distribution of these orbitals is also key; for the isatin core, the HOMO is typically delocalized over the benzene ring and the nitrogen atom, while the LUMO is concentrated around the electron-deficient dicarbonyl system at the C2 and C3 positions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (high electron density), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron deficiency), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential (red) localized around the electronegative oxygen atoms of the two carbonyl groups (C2=O and C3=O). These sites are the primary centers for electrophilic interactions. Conversely, the most positive potential (blue) would be found around the hydrogen atom attached to the indole (B1671886) nitrogen (N-H), making it the most likely site for nucleophilic attack. The octyl chain would present a region of neutral potential (green), indicating its lower reactivity compared to the functionalized core.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing electron density in terms of localized Lewis-type (bonds and lone pairs) and non-Lewis-type (antibonding and Rydberg) orbitals. uokerbala.edu.iq This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

The key interactions stabilizing the molecule are the delocalization of electron density from donor orbitals to acceptor orbitals. In this compound, significant stabilization arises from:

π → π interactions:* Delocalization of π-electrons from the filled π-orbitals of the benzene ring and C=C bonds into the empty π* antibonding orbitals of the carbonyl groups.

n → π interactions:* Delocalization of the lone pair electrons (n) from the oxygen and nitrogen atoms into the π* antibonding orbitals of the adjacent carbonyl groups.

Hyperconjugation: Interactions involving the octyl substituent, such as the delocalization of electron density from the σ-orbitals of its C-H and C-C bonds into empty orbitals of the aromatic ring.

Quantum Chemical Descriptors and Their Correlation with Chemical Phenomena

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its chemical characteristics and predicting its reactivity. These descriptors are rooted in density functional theory (DFT) and other computational methods, offering a bridge between the quantum mechanical properties of a molecule and its macroscopic behavior.

Dipole Moment, Hardness, and Electronegativity Calculations

Chemical hardness (η) is a concept that quantifies the resistance of a molecule to a change in its electron distribution. A harder molecule has a larger gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making it less reactive. Conversely, a softer molecule has a smaller HOMO-LUMO gap and is more readily able to participate in chemical reactions.

Electronegativity (χ) , in the context of a molecule, represents its ability to attract electrons. It is a key factor in determining the nature of chemical bonding and the direction of charge transfer in a reaction.

The calculated quantum chemical parameters for the neutral and protonated forms of 5-chloro-1-octylindoline-2,3-dione are presented in the table below. These values offer an approximation of the expected parameters for this compound.

| Parameter | Neutral Form | Protonated Form |

|---|---|---|

| Dipole Moment (μ) / Debye | 6.1043 | 8.0983 |

| Ionization Potential (I) / eV | 6.3709 | 6.5165 |

| Electron Affinity (A) / eV | 2.8228 | 3.1945 |

| Electronegativity (χ) / eV | 4.5968 | 4.8555 |

| Hardness (η) / eV | 1.7740 | 1.6609 |

Fukui Functions for Local Reactivity Analysis

In practice, condensed Fukui functions are often calculated for each atomic site 'k' in a molecule:

ƒk+ for nucleophilic attack (addition of an electron)

ƒk- for electrophilic attack (removal of an electron)

ƒk0 for radical attack

A higher value of the condensed Fukui function at a particular atomic site indicates a greater reactivity of that site towards the specific type of attack. For instance, the atom with the largest ƒk+ will be the most likely site for a nucleophilic attack. This localized approach is invaluable for predicting the regioselectivity of chemical reactions involving this compound. The analysis of Fukui functions can pinpoint the reactive centers within the indoline-2,3-dione core and the octyl substituent, guiding synthetic strategies and explaining observed reaction outcomes.

Solvent Effects on Electronic Properties and Conformation

The surrounding solvent medium can significantly influence the electronic properties and conformational stability of a molecule like this compound. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these interactions. The effects of the solvent on the absorption and fluorescence spectra of related indole derivatives have been studied, providing a framework for understanding these phenomena.

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the presence of a solvent and to calculate its effect on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations in the gas phase and in different solvent environments, it is possible to quantify the changes in electronic properties such as the dipole moment, HOMO-LUMO gap, and absorption wavelengths.

For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, the molecule may be stabilized through dipole-dipole interactions, which can lead to a red shift (bathochromic shift) in its UV-Vis absorption spectrum. This is due to the stabilization of the more polar excited state relative to the ground state.

Furthermore, the solvent can influence the conformational preferences of the flexible octyl chain. In non-polar solvents, the chain may adopt a more coiled conformation to minimize its surface area, while in polar solvents, it may be more extended. These conformational changes can, in turn, have a subtle but measurable effect on the electronic properties of the entire molecule. The interplay between the solvent and the molecular conformation is a complex phenomenon that can be elucidated through detailed computational studies, providing a deeper understanding of the behavior of this compound in different chemical environments.

Information regarding the chemical compound “this compound” for the requested article is not available in publicly accessible research.

Extensive searches for scientific literature concerning the research applications of This compound in materials science, specifically its use as a corrosion inhibitor, did not yield any relevant results. The topics outlined for the article, including mechanistic investigations of adsorption behavior, electrochemical characterization, and microscopic analysis of inhibitor film morphology, could not be addressed for this specific chemical compound.

While no information was found for this compound, it is noteworthy that research has been published on a structurally similar compound, 5-chloro-1-octylindoline-2,3-dione . This related compound has been investigated for its corrosion inhibition properties on mild steel in acidic environments. jmaterenvironsci.comresearchgate.net Studies on 5-chloro-1-octylindoline-2,3-dione have explored its inhibition efficiency using methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). jmaterenvironsci.comresearchgate.net Furthermore, the adsorption behavior of this chlorinated analogue on metal surfaces has been analyzed, and it has been found to follow the Langmuir adsorption isotherm. researchgate.net

However, due to the strict focus of the request on "this compound," and the absence of any data regarding its role in corrosion inhibition, it is not possible to generate the article as per the provided outline. The scientific community has not, to date, published research on the specific applications and mechanisms requested for this compound.

Research Applications in Materials Science: Corrosion Inhibition by 5 Octylindoline 2,3 Dione

Microscopic Analysis of Inhibitor Film Morphology

Scanning Electron Microscopy (SEM) for Surface Protection Evaluation

Scanning Electron Microscopy (SEM) is a powerful analytical tool used to investigate the surface morphology of materials at a microscopic level. In the context of corrosion science, SEM is employed to visually assess the extent of corrosion damage on a metal surface and to evaluate the effectiveness of a corrosion inhibitor.

When mild steel is immersed in a corrosive acidic solution, such as 1M hydrochloric acid (HCl) or 1M phosphoric acid (H3PO4), without an inhibitor, the surface undergoes significant degradation. SEM micrographs of such a surface typically reveal a rough and damaged topography, characterized by pitting and the dissolution of the metal.

In contrast, when an effective inhibitor like an indoline-2,3-dione derivative is added to the acidic solution, the SEM images show a markedly different surface. The presence of the inhibitor leads to the formation of a protective film on the mild steel surface. This film, composed of adsorbed inhibitor molecules, acts as a barrier to the corrosive medium. As a result, the SEM micrographs of the inhibited metal surface appear much smoother and show significantly less corrosion damage compared to the uninhibited surface. For instance, studies on 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione have demonstrated that the addition of the inhibitor to a 1M H3PO4 solution results in a smoother surface, confirming the formation of a protective layer. jmaterenvironsci.comresearchgate.net Similarly, research on 5-chloro-1-octylindoline-2,3-dione in 1M HCl solution has also utilized SEM to confirm the formation of a protective adsorptive film on the mild steel surface. researchgate.net

Comparative Studies with Other Indoline-2,3-dione Corrosion Inhibitors

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency, which is often determined through electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, as well as by weight loss measurements. Comparative studies of different indoline-2,3-dione derivatives reveal that their inhibitive properties are influenced by their molecular structure.

The inhibition efficiency of these compounds generally increases with their concentration in the corrosive medium. For example, studies have shown that the inhibition efficiency of 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione in 1M H3PO4 can reach up to 91% at a concentration of 10⁻³M. jmaterenvironsci.comresearchgate.net Similarly, 5-chloro-1-octylindoline-2,3-dione has demonstrated an inhibition efficiency of around 90% at the same concentration in 1M HCl. researchgate.net

These inhibitors are often classified as mixed-type, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comresearchgate.netresearchgate.net The adsorption of these molecules onto the metal surface is a key aspect of their inhibitive action and is often found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. jmaterenvironsci.comresearchgate.netresearchgate.net

The following table provides a comparison of the inhibition efficiencies of different indoline-2,3-dione derivatives and other related compounds.

| Compound | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) |

| 5-chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dione | 1M H3PO4 | 10⁻³ | 91 |

| 5-chloro-1-octylindoline-2,3-dione | 1M HCl | 10⁻³ | 90 |

| 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione | 1.0 M HCl | 10⁻³ | 95 |

| 1,4-diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione | 1.0 M HCl | 10⁻³ | 89 |

| 5,5-diphenylimidazolidine-2,4-dione | 1 M HCl | - | - |

Data for 5,5-diphenylimidazolidine-2,4-dione indicates it is an effective inhibitor, but specific efficiency percentages at this concentration were not provided in the search results.

Future Directions and Advanced Research Perspectives for 5 Octylindoline 2,3 Dione

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of isatin (B1672199) and its derivatives is well-established, but the pursuit of more efficient, sustainable, and environmentally benign methods is a continuous endeavor in modern chemistry. quora.com For 5-Octylindoline-2,3-dione, future research could pivot towards green chemistry principles to minimize waste and energy consumption.

Novel Synthetic Methodologies:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for the N-alkylation of isatin, often from hours to minutes, while also increasing yields. rsc.orgmdpi.com Future studies could develop a microwave-assisted protocol for the synthesis of this compound, potentially leading to a more energy-efficient process. mdpi.commdpi.commdpi.com

Ultrasound-Assisted Synthesis: Sonication has emerged as a green chemistry tool that can enhance reaction rates and yields in the synthesis of heterocyclic compounds, including indolines and isoindolinones. researchgate.netnih.govnih.govbohrium.comacs.org Investigating the application of ultrasonic irradiation to the synthesis of this compound could offer a pathway to milder reaction conditions and improved efficiency.

Photocatalysis: Visible-light photocatalysis represents a powerful and sustainable strategy for synthesizing complex heterocyclic compounds under mild conditions. acs.orgrsc.orgrsc.orgresearchgate.netpressbooks.pub Research into a photocatalytic route for this compound could provide an innovative and environmentally friendly synthetic method.

Metal-Free Synthesis: To avoid the use of potentially toxic and expensive metal catalysts, metal-free synthetic routes are highly desirable. oaepublish.com Recent advancements in the metal-free synthesis of isatins, for instance through the oxidation of oxindoles, could be adapted for this compound. oaepublish.comnih.govnih.govresearchgate.net

A comparative analysis of these potential synthetic routes is presented in the table below.

| Synthesis Method | Potential Advantages for this compound |

| Microwave-Assisted | Reduced reaction times, increased yields, energy efficiency. |

| Ultrasound-Assisted | Milder reaction conditions, enhanced reaction rates, green approach. |

| Photocatalysis | Use of visible light as a reagent, sustainable, mild conditions. |

| Metal-Free | Avoids toxic/expensive metals, environmentally benign. |

Advanced Computational Modeling for Predictive Material Science Applications

Computational modeling is an indispensable tool in modern materials science, allowing for the prediction of material properties and the guidance of experimental work. rsc.org For this compound, computational techniques can provide invaluable insights into its potential as a material component.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure of this compound. nih.gov This can help predict its optical and electrical properties, which are crucial for applications in electronics and photonics. rsc.orgresearchgate.netquora.com DFT can also be used to understand how the octyl chain influences the molecule's frontier molecular orbitals and reorganization energies, which are key parameters for charge transport in organic semiconductors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in various environments, such as in a polymer matrix or at an interface. nih.govyoutube.comrsc.org This can provide information on its compatibility with other materials, its self-assembly behavior, and its influence on the microstructure of composite materials. pku.edu.cnrsc.org For instance, MD simulations could predict how the hydrophobic octyl chains might orient themselves within a coating formulation, affecting properties like adhesion and barrier performance. rsc.org

Machine Learning (ML) Models: As datasets on polymer and organic material properties grow, machine learning models are becoming increasingly powerful in predicting material characteristics. mdpi.comresearchgate.netresearchgate.net By training ML models on data from related indolinedione derivatives and other long-chain alkyl-substituted compounds, it may be possible to predict properties of this compound such as its thermal stability, mechanical strength in a polymer composite, or its performance in a specific application. researchgate.net

| Computational Method | Predicted Properties for this compound |

| Density Functional Theory (DFT) | Electronic structure, optical properties, charge transport parameters. |

| Molecular Dynamics (MD) | Self-assembly behavior, compatibility with polymers, interfacial properties. |

| Machine Learning (ML) | Thermal stability, mechanical properties, performance in specific applications. |

Integration into Novel Material Systems (e.g., coatings, smart materials)

The unique molecular structure of this compound, combining a polar heterocyclic core with a nonpolar aliphatic tail, suggests its potential utility in a variety of advanced material systems.

Advanced Coatings: The long octyl chain is expected to impart significant hydrophobicity to the molecule. mdpi.comnih.govyoutube.com This property could be exploited by incorporating this compound into coating formulations to enhance water repellency and corrosion resistance. nih.gov The octyl group could also act as a plasticizer, potentially improving the flexibility and durability of the coating. Furthermore, the isatin moiety could provide strong adhesion to certain substrates.

Smart Materials: The indoline-2,3-dione core is known to be responsive to various stimuli. This opens up the possibility of using this compound as a component in stimuli-responsive or "smart" materials. For example, changes in pH, light, or temperature could potentially alter the electronic or conformational state of the molecule, leading to a change in the material's properties, such as color (chromism) or fluorescence.

Self-Healing Materials: The concept of self-healing materials, which can autonomously repair damage, is a rapidly growing field. One approach involves the encapsulation of a healing agent that is released upon damage. The long alkyl chain of this compound could enhance its compatibility with nonpolar encapsulants and the polymer matrix of a coating. The reactive carbonyl groups of the isatin core could potentially participate in cross-linking reactions to "heal" a crack.

Development of Structure-Activity Relationships (SAR) in Non-Biological Contexts (e.g., material performance)

While SAR studies are traditionally associated with medicinal chemistry, the same principles can be applied to materials science to understand how a molecule's structure influences its performance in a given application. For this compound, developing SAR in non-biological contexts is a crucial future step.

A systematic investigation would involve synthesizing a series of analogues with varying alkyl chain lengths at the C5 position (e.g., butyl, hexyl, decyl, dodecyl) and potentially other positions on the aromatic ring. These compounds would then be incorporated into a model material system, such as a polymer coating, and their performance evaluated.

Key Properties to Investigate:

Hydrophobicity: The water contact angle of surfaces coated with polymers containing the different derivatives would be measured to quantify the effect of alkyl chain length on water repellency. mdpi.comnih.gov

Thermal Stability: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be used to determine how the alkyl chain affects the thermal properties of the host material. mdpi.compressbooks.pubnih.gov

Mechanical Properties: The influence of the alkyl chain on the mechanical properties of a polymer, such as its elastic modulus and toughness, could be assessed through tensile testing. researchgate.netacs.orgoaepublish.com

Adhesion: The adhesion of coatings containing the derivatives to various substrates would be measured to understand the role of the isatin core and the alkyl chain in interfacial bonding.

The table below outlines a hypothetical SAR study.

| Alkyl Chain Length at C5 | Predicted Effect on Hydrophobicity | Predicted Effect on Polymer Flexibility |

| Butyl (C4) | Moderate increase | Minor plasticizing effect |

| Octyl (C8) | Significant increase | Moderate plasticizing effect |

| Dodecyl (C12) | Very high | Significant plasticizing effect, potential for reduced cohesive strength |

| Hexadecyl (C16) | Very high, potential for molecular collapse and reduced effect | High plasticizing effect, likely reduced cohesive strength |

By systematically correlating these structural modifications with material performance, a predictive model for the design of future indolinedione-based material components can be established. This would allow for the fine-tuning of molecular structure to achieve desired macroscopic properties, paving the way for the rational design of new and innovative materials.

Q & A

Q. How can contradictory data in published studies on indoline-2,3-dione derivatives be resolved?

- Methodological Answer : Perform meta-analysis using PRISMA guidelines. Extract data from PubMed, Web of Science, and Scopus, focusing on variables like solvent polarity, temperature, and catalyst type. Apply random-effects models to quantify heterogeneity (I² statistic) and subgroup analyses to identify confounding factors .

05 文献检索Literature search for meta-analysis02:58

Q. What systematic approaches ensure reproducibility in synthesizing and characterizing derivatives?

- Methodological Answer : Document all parameters in electronic lab notebooks (ELNs), including batch numbers of reagents (e.g., Sigma-Aldrich 789933), instrument calibration dates, and raw data files (e.g., Bruker .raw NMR spectra). Share datasets via repositories like Zenodo and provide step-by-step protocols in Supplementary Information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.